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molecular formula C7H3BrINS B8627447 7-Bromo-6-iodo-benzothiazole

7-Bromo-6-iodo-benzothiazole

Cat. No. B8627447
M. Wt: 339.98 g/mol
InChI Key: OSFUDNBEWIYHGH-UHFFFAOYSA-N
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Patent
US08378104B2

Procedure details

To a suspension of 7-bromo-benzothiazol-6-ylamine (7.6 g, 33.3 mmol) in water (60 mL) was added concentrated hydrochloric acid (6 mL, 72 mmol). The mixture was cooled to 0° C. and stirred for 10 min. A cooled (0° C.) solution of sodium nitrite (5.0 g, 73 mmol) in water (10 mL) was added dropwise to the reaction mixture keeping the internal temperature below 5° C. The mixture was stirred for further 10 min. A solution of potassium iodide (12.1 g, 73 mmol) in water (15 mL) was added to the reaction mixture and was stirred vigorously for 10 min, and then water (200 mL) and 20% aqueous sodium thiosulfate solution (100 mL) were added. The solid formed was extracted with ethyl acetate (3×70 mL). The combined organic fractions were washed with water (100 mL), dried over anhydrous sodium sulfate, and concentrated. Purification of the residue by column chromatography (25% ethyl acetate:hexanes) afforded 0.3 g (5%) of the title compound, plus some impure title compound. The impure title compound was recrystallized 2× from 1:4 DCM:hexanes to afford a further 0.71 g (9%) of the title compound. 1H NMR (300 MHz, CDCl3): δ 8.99 (s, 1H), 7.95 (d, J=8.4, 1H), 7.77 (d, J=8.4 Hz, 1H).
Quantity
7.6 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
12.1 g
Type
reactant
Reaction Step Four
Name
Quantity
15 mL
Type
solvent
Reaction Step Four
Name
sodium thiosulfate
Quantity
100 mL
Type
reactant
Reaction Step Five
Name
Quantity
200 mL
Type
solvent
Reaction Step Five
Yield
5%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:10]2[S:9][CH:8]=[N:7][C:6]=2[CH:5]=[CH:4][C:3]=1N.Cl.N([O-])=O.[Na+].[I-:17].[K+].S([O-])([O-])(=O)=S.[Na+].[Na+]>O>[Br:1][C:2]1[C:10]2[S:9][CH:8]=[N:7][C:6]=2[CH:5]=[CH:4][C:3]=1[I:17] |f:2.3,4.5,6.7.8|

Inputs

Step One
Name
Quantity
7.6 g
Type
reactant
Smiles
BrC1=C(C=CC=2N=CSC21)N
Name
Quantity
60 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
6 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
5 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
12.1 g
Type
reactant
Smiles
[I-].[K+]
Name
Quantity
15 mL
Type
solvent
Smiles
O
Step Five
Name
sodium thiosulfate
Quantity
100 mL
Type
reactant
Smiles
S(=S)(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
200 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise to the reaction mixture
CUSTOM
Type
CUSTOM
Details
the internal temperature below 5° C
STIRRING
Type
STIRRING
Details
The mixture was stirred for further 10 min
Duration
10 min
STIRRING
Type
STIRRING
Details
was stirred vigorously for 10 min
Duration
10 min
CUSTOM
Type
CUSTOM
Details
The solid formed
EXTRACTION
Type
EXTRACTION
Details
was extracted with ethyl acetate (3×70 mL)
WASH
Type
WASH
Details
The combined organic fractions were washed with water (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Purification of the residue by column chromatography (25% ethyl acetate:hexanes)

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
BrC1=C(C=CC=2N=CSC21)I
Measurements
Type Value Analysis
AMOUNT: MASS 0.3 g
YIELD: PERCENTYIELD 5%
YIELD: CALCULATEDPERCENTYIELD 2.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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